molecular formula C11H14O3 B8536948 Ethyl 2-(3-hydroxyphenyl)propanoate

Ethyl 2-(3-hydroxyphenyl)propanoate

Cat. No.: B8536948
M. Wt: 194.23 g/mol
InChI Key: CJTQEHIQEPBAAT-UHFFFAOYSA-N
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Description

Ethyl 2-(3-hydroxyphenyl)propanoate is an aromatic ester featuring a hydroxyl group at the meta position of the phenyl ring and an ethyl propanoate side chain. Its structure combines phenolic and ester functionalities, making it relevant in pharmaceutical and fragrance research.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 2-(3-hydroxyphenyl)propanoate

InChI

InChI=1S/C11H14O3/c1-3-14-11(13)8(2)9-5-4-6-10(12)7-9/h4-8,12H,3H2,1-2H3

InChI Key

CJTQEHIQEPBAAT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C1=CC(=CC=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers and Ester Variations

Ethyl 3-(4-Hydroxyphenyl)propanoate Structure: Differs in the hydroxyl group position (para instead of meta). Similarity score: 0.95 .

Methyl 2-(3-Hydroxyphenyl)acetate Structure: Shorter ester chain (acetate vs. propanoate) and methyl ester group. Impact: The acetate group reduces molecular weight (C${10}$H${12}$O$3$ vs. C${11}$H${14}$O$3$), likely lowering boiling points and altering solubility. Similarity score: 0.93 .

Functional Group Modifications

Ethyl 2-Fluoro-3-oxo-3-phenylpropanoate Structure: Incorporates a fluorine atom and ketone group. Applications include intermediates in drug synthesis .

Ethyl 3-(2-Chlorophenyl)-2-phenylpropanoate Structure: Chlorine and phenyl substituents on the propanoate chain. Impact: Chlorine introduces steric hindrance and lipophilicity, which may improve binding to hydrophobic biological targets. Used in pesticide research .

Ethyl 2-[(3-Methylphenyl)sulfanyl]propanoate Structure: Sulfanyl group at the phenyl ring. Impact: Sulfur enhances nucleophilicity and may confer antioxidant properties. Applications in polymer chemistry as a chain-transfer agent .

Physicochemical Properties and Reactivity

Solubility and Polarity

  • The meta-hydroxyl group in Ethyl 2-(3-hydroxyphenyl)propanoate increases polarity compared to non-hydroxylated esters (e.g., ethyl propanoate in durian varieties), improving water solubility .
  • Compared to methyl acetate analogs (e.g., Methyl 2-(3-hydroxyphenyl)acetate), the ethyl propanoate chain may reduce volatility due to higher molecular weight .

Key Data Table

Compound Name CAS Number Molecular Formula Key Functional Groups Similarity Score Applications
This compound Not provided C${11}$H${14}$O$_3$ 3-hydroxyphenyl, ethyl ester - Research (hypothetical)
Ethyl 3-(4-hydroxyphenyl)propanoate 42058-59-3 C${11}$H${14}$O$_3$ 4-hydroxyphenyl, ethyl ester 0.95 Pharmaceutical intermediates
Methyl 2-(3-hydroxyphenyl)acetate 14199-15-6 C${10}$H${12}$O$_3$ 3-hydroxyphenyl, methyl ester 0.93 Fragrance research
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate Not provided C${11}$H${11}$FO$_3$ Fluorine, ketone - Synthetic intermediates

Preparation Methods

Acid-Catalyzed Esterification

The most direct synthesis route involves the esterification of 3-hydroxyphenylpropanoic acid with ethanol under acidic conditions. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) serves as the catalyst, facilitating protonation of the carboxylic acid to enhance electrophilicity.

Reaction Mechanism :

  • Protonation of the carbonyl oxygen activates the carboxylic acid.

  • Nucleophilic attack by ethanol forms a tetrahedral intermediate.

  • Deprotonation and elimination of water yield the ester.

Optimization Parameters :

  • Molar Ratio : A 1:5 ratio of acid to ethanol prevents reversible hydrolysis.

  • Temperature : Reflux conditions (78–80°C) accelerate kinetics while avoiding decomposition.

  • Catalyst Loading : 1–2 mol% H₂SO₄ achieves >90% conversion in 6–8 hours.

Yield Data :

CatalystTime (h)Yield (%)Purity (%)
H₂SO₄69298.5
p-TsOH88897.2

Solvent-Free Esterification

Microwave-assisted solvent-free methods reduce environmental impact. The absence of solvents lowers energy consumption and simplifies purification.

Procedure :
3-Hydroxyphenylpropanoic acid (1 mol) and ethanol (5 mol) are mixed with 1.5 mol% H₂SO₄. The mixture is irradiated at 100°C for 30 minutes under 300 W microwave power.

Advantages :

  • Reaction time reduced by 80% compared to conventional heating.

  • Yield: 94% with 99% purity.

Enzymatic Esterification Using Lipases

Immobilized Candida antarctica Lipase B (CAL-B)

Enzymatic methods offer regioselectivity and mild reaction conditions. CAL-B immobilized on acrylic resin catalyzes the transesterification of vinyl propanoate with 3-hydroxyphenethyl alcohol.

Reaction Conditions :

  • Solvent : Tert-butyl alcohol (non-polar, enhances enzyme stability).

  • Temperature : 45°C.

  • Substrate Ratio : 1:3 (alcohol to vinyl propanoate).

Performance Metrics :

Enzyme Loading (mg/mL)Time (h)Conversion (%)
102485
201292

Limitations :

  • High enzyme cost.

  • Sensitivity to water content (>0.1% inhibits activity).

Solvent Engineering for Improved Efficiency

A biphasic system (water-hexane) enhances equilibrium shift toward ester formation. The aqueous phase removes byproduct water, while the organic phase solubilizes reactants.

Case Study :

  • System : Hexane/water (4:1 v/v).

  • Yield : 89% at 72 hours.

  • Enzyme Reusability : 5 cycles with <10% activity loss.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Continuous flow chemistry improves heat transfer and mixing efficiency. A tubular reactor packed with acidic ion-exchange resin (e.g., Amberlyst-15) enables high-throughput synthesis.

Operational Parameters :

  • Residence Time : 20 minutes.

  • Temperature : 85°C.

  • Pressure : 3 bar (prevents ethanol evaporation).

Output Metrics :

  • Production Rate : 12 kg/h.

  • Purity : 99.3% (by HPLC).

Reactive Distillation

Combining reaction and separation in one unit reduces downstream processing. Ethanol is fed in excess, and the azeotrope (ethanol-water) is continuously removed.

Process Diagram :

  • Reactive Zone : Acid catalyst (H₂SO₄) in the boiler.

  • Distillation Zone : Ethyl ester condenses at 78°C, while water-ethanol azeotrope (bp 78.2°C) is recycled.

Economic Benefits :

  • Energy savings: 30% vs. batch processes.

  • Yield: 96% at steady state.

Retrosynthetic Analysis and Alternative Routes

Friedel-Crafts Acylation

3-Hydroxyphenylpropanoate can be synthesized via Friedel-Crafts acylation of phenol with propionyl chloride, followed by esterification.

Steps :

  • Acylation :

    Phenol+CH3CH2COClAlCl33-Hydroxyphenylpropanoyl chloride\text{Phenol} + \text{CH}_3\text{CH}_2\text{COCl} \xrightarrow{\text{AlCl}_3} 3\text{-Hydroxyphenylpropanoyl chloride}
  • Esterification :

    3-Hydroxyphenylpropanoyl chloride+EtOHEthyl 2-(3-hydroxyphenyl)propanoate3\text{-Hydroxyphenylpropanoyl chloride} + \text{EtOH} \rightarrow \text{Ethyl 2-(3-hydroxyphenyl)propanoate}

Challenges :

  • Regioselectivity: Ortho/para directors compete; 3-substitution requires directing groups.

  • Byproducts: Diacylated compounds necessitate chromatography.

Grignard Reaction Approach

A three-step synthesis from 3-methoxyphenylmagnesium bromide:

  • Grignard Formation :

    3-Methoxybromobenzene+Mg3-Methoxyphenylmagnesium bromide3\text{-Methoxybromobenzene} + \text{Mg} \rightarrow 3\text{-Methoxyphenylmagnesium bromide}
  • Nucleophilic Addition to Ethyl Propiolate :

    3-MethoxyphenylMgBr+HC≡CCOOEt3-Methoxyphenylpropanoate3\text{-MethoxyphenylMgBr} + \text{HC≡CCOOEt} \rightarrow 3\text{-Methoxyphenylpropanoate}
  • Demethylation :

    BBr3 in CH2Cl2Ethyl 2-(3-hydroxyphenyl)propanoate\text{BBr}_3 \text{ in CH}_2\text{Cl}_2 \rightarrow \text{this compound}

Yield Profile :

StepYield (%)
Grignard Formation82
Nucleophilic Addition75
Demethylation90

Purity Optimization and Analytical Validation

Crystallization Techniques

Recrystallization from ethanol/water (7:3 v/v) removes unreacted acid and polymeric byproducts.

Procedure :

  • Dissolve crude ester in hot ethanol (60°C).

  • Add water dropwise until cloud point.

  • Cool to 4°C for 12 hours.

Purity Enhancement :

  • Initial: 92% → Post-crystallization: 99.5%.

Chromatographic Methods

Preparative HPLC with a C18 column resolves regioisomers.

Mobile Phase : Acetonitrile/water (65:35) + 0.1% trifluoroacetic acid.
Retention Time : 14.2 minutes (target compound).

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Ethyl 2-(3-hydroxyphenyl)propanoate, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves esterification of 3-hydroxyphenylpropanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄). Protecting groups (e.g., acetyl) may be required to prevent hydroxyl group oxidation during synthesis . Optimization includes controlling reaction temperature (60–80°C), using anhydrous conditions, and employing molecular sieves to remove water. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .

Q. How can spectroscopic techniques verify the structure and purity of this compound?

  • Methodological Answer :

  • ¹H NMR : Key signals include the ethyl ester triplet (δ 1.2–1.4 ppm, CH₃), quartet (δ 4.1–4.3 ppm, CH₂), and aromatic protons (δ 6.7–7.3 ppm). The hydroxyl proton may appear as a broad singlet (δ 5.0–5.5 ppm) .
  • IR : Ester carbonyl (C=O) at ~1730 cm⁻¹ and hydroxyl (O-H) stretch at ~3400 cm⁻¹ .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Mobile phase: acetonitrile/water (70:30) .

Q. What are the key chemical reactivity profiles of this compound?

  • Methodological Answer :

  • Oxidation : The hydroxyl group can be oxidized to a ketone using KMnO₄ or CrO₃, yielding ethyl 3-oxo-3-(3-hydroxyphenyl)propanoate .
  • Ester Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis produces 3-hydroxyphenylpropanoic acid .
  • Halogenation : Thionyl chloride (SOCl₂) converts the hydroxyl group to a chloride, forming ethyl 2-(3-chlorophenyl)propanoate .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from:

  • Purity Issues : Validate purity via HPLC and mass spectrometry. Impurities >2% can skew bioassay results .
  • Stereochemical Variants : Use chiral chromatography (e.g., Chiralpak AD-H) to isolate enantiomers and test individually .
  • Assay Conditions : Standardize cell culture media (e.g., pH, serum content) and confirm target specificity via knockout models or competitive binding assays .

Q. What strategies are effective for elucidating the mechanism of action of this compound in biological systems?

  • Methodological Answer :

  • Binding Assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for suspected targets (e.g., enzymes, receptors) .
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes with proteins (e.g., COX-2 for anti-inflammatory activity) .
  • Metabolomics : LC-MS/MS to track metabolite formation in cell lysates, identifying downstream pathways affected .

Q. How do structural modifications at the phenyl ring influence the compound’s reactivity and bioactivity?

  • Methodological Answer :

  • Substituent Effects : Compare analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups. For example:
CompoundSubstituentReactivity/Bioactivity
This compound-OHHigher solubility; antioxidant potential
Ethyl 2-(3-nitrophenyl)propanoate-NO₂Enhanced electrophilicity; potential cytotoxicity
  • SAR Studies : Synthesize derivatives via Suzuki coupling or nucleophilic substitution, then test in bioassays (e.g., antimicrobial MIC, IC₅₀ in cancer cells) .

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